N-(4-chlorophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea is a useful research compound. Its molecular formula is C22H14Cl4N4O and its molecular weight is 492.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Anti-cancer Agents
Research on pyrazole derivatives, including compounds similar to N-(4-chlorophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea, has demonstrated their potential as anti-cancer agents. A study synthesized and analyzed two pyrazole compounds, highlighting their suitable physico-chemical properties and significant first hyperpolarizabilities, which suggest potential use in photovoltaic systems. Moreover, docking studies indicated these compounds might exhibit negative responses against human microsomal prostaglandin E synthase 1, an enzyme associated with cancer progression (Thomas et al., 2019).
Cytokinin-like Activity in Plant Morphogenesis
Urea derivatives have been identified as positive regulators of cell division and differentiation in plants, exhibiting cytokinin-like activity. Notably, compounds such as N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea have been extensively used in in vitro plant morphogenesis studies for their significant cytokinin-like activity, often surpassing that of adenine compounds. Recent structure-activity relationship studies have allowed the identification of new urea cytokinins and derivatives that specifically enhance adventitious root formation (Ricci & Bertoletti, 2009).
Environmental Persistence and Toxicology
Triclocarban, a compound closely related to this compound, is primarily used as an antibacterial additive in personal care products. Despite its widespread use, there's limited data on its environmental occurrence due to the absence of sensitive, selective, and affordable analytical techniques. A newly introduced liquid chromatography electrospray ionization mass spectrometry (LC/ESI/MS) method allows for the determination of triclocarban concentrations in aquatic environments at ng/L levels, indicating its frequent but underreported presence as an environmental contaminant (Halden & Paull, 2004).
Mechanism of Action
Target of Action
The compound is related to donor–acceptor (d–a) molecules and their intramolecular charge transfer (ict) interactions . These interactions play a crucial role in the compound’s performance in various applications .
Mode of Action
The compound’s mode of action involves controlling the ICT interactions of D–A molecules . Different quantities of diphenylamine (DPA) units are incorporated into the tris (2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions . The effects of the donor number and the substitution position on the ICT interactions and the photothermal conversion performance are investigated .
Biochemical Pathways
The compound affects the ICT interactions and the photothermal conversion performance . When multi-DPA units are introduced on the unilateral arm of the TTM unit, the absorption maximum red shifts . The near-infrared (NIR) absorbance and the nonradiative transition of the TTM radicals contribute to their photothermal conversion .
Result of Action
The compound exhibits remarkable photothermal conversion efficiencies . Specifically, efficiencies of 41% and 50% are achieved for TTM-BDPA and TTM-TDPA, respectively . This suggests that the compound has potential for application in photothermal therapy .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as light irradiation . For instance, the photostability of luminescent radicals based on terminal benzene ring modified carbazole donors has been improved by one order of magnitude compared to simple carbazole donors .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl4N4O/c23-14-6-8-16(9-7-14)28-22(31)29-19-12-27-30(20(19)13-4-2-1-3-5-13)21-17(25)10-15(24)11-18(21)26/h1-12H,(H2,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOMAPVVIXYGAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=C(C=C(C=C3Cl)Cl)Cl)NC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.